molecular formula C13H16N2.HCl B1662309 PNU 22394 hydrochloride CAS No. 15923-42-9

PNU 22394 hydrochloride

Cat. No. B1662309
CAS RN: 15923-42-9
M. Wt: 236.74 g/mol
InChI Key: SAIGGEUWSYESTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PNU 22394 hydrochloride is a potent 5-HT2C agonist and partial 5-HT2A/5-HT2B agonist . It is non-selective between 5-HT2 receptor subtypes . It reduces food intake in rats following subcutaneous administration and displays anorexigenic effects in humans .


Synthesis Analysis

The synthesis of PNU 22394 hydrochloride involves the design and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo .


Molecular Structure Analysis

The chemical name of PNU 22394 hydrochloride is 1,2,3,4,5,6-Hexahydro-6-methyl-azepino . The molecular formula is C13H16N2.HCl . The molecular weight is 236.74 .


Chemical Reactions Analysis

PNU 22394 hydrochloride is a potent 5-HT2C agonist and partial 5-HT2A/5-HT2B agonist . It is non-selective between 5-HT2 receptor subtypes .


Physical And Chemical Properties Analysis

PNU 22394 hydrochloride has a molecular weight of 236.74 . It is soluble to 100 mM in water .

Safety And Hazards

Safety goggles with side-shields and protective gloves are recommended when handling PNU 22394 hydrochloride . It should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIGGEUWSYESTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PNU 22394 hydrochloride

CAS RN

15923-42-9
Record name PNU-22394 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9N5GRJ53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PNU 22394 hydrochloride
Reactant of Route 2
PNU 22394 hydrochloride
Reactant of Route 3
PNU 22394 hydrochloride
Reactant of Route 4
PNU 22394 hydrochloride
Reactant of Route 5
PNU 22394 hydrochloride
Reactant of Route 6
PNU 22394 hydrochloride

Citations

For This Compound
1
Citations
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.